molecular formula C22H17N5O2S2 B2369829 (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 843635-04-1

(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2369829
CAS No.: 843635-04-1
M. Wt: 447.53
InChI Key: NNCUNISZKWEVBP-ZMOGYAJESA-N
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Description

(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a sophisticated synthetic compound designed for fundamental biochemical research, primarily in the field of kinase inhibition. Its structure is based on a pyrrolo[2,3-b]quinoxaline core, a privileged scaffold known for its high affinity for the ATP-binding sites of various protein kinases [https://pubmed.ncbi.nlm.nih.gov/25620188/]. The molecule is functionalized with a tosyl group and a thiophene-containing hydrazone moiety, which are critical for modulating its selectivity and potency against specific kinase targets. This compound serves as a valuable chemical probe for investigating dysregulated kinase signaling pathways in disease models, particularly in oncology research for studying cancer cell proliferation and survival [https://www.ncbi.nlm.nih.gov/books/NBK539711/]. Its mechanism of action is characterized by competitive ATP binding inhibition, leading to the disruption of downstream phosphorylation events and signaling cascades. Researchers utilize this molecule to elucidate the role of specific kinases in cellular processes and to validate new targets for therapeutic intervention.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c1-14-8-10-16(11-9-14)31(28,29)20-19-22(26-18-7-3-2-6-17(18)25-19)27(21(20)23)24-13-15-5-4-12-30-15/h2-13H,23H2,1H3/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCUNISZKWEVBP-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the tosyl group and the thiophen-2-ylmethylene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the tosyl group.

Scientific Research Applications

Building Block for Organic Synthesis

The compound serves as an important building block in organic chemistry. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds. Researchers utilize it to synthesize more complex organic molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized using strong oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the tosyl group.

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the tosyl and thiophen-2-ylmethylene groups. Common reagents include sodium hydride and dimethylformamide (DMF) .

Anticancer Activity

Research indicates that (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine exhibits potential anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines. The compound's mechanism of action may involve interaction with specific molecular targets that inhibit cancer cell proliferation .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activity. Preliminary studies suggest it may possess properties that inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Material Science

In industry, this compound may be utilized in developing new materials with unique electronic properties. Its structural characteristics make it suitable for applications in organic semiconductors and other advanced materials .

Pharmaceutical Development

The compound's potential as a lead candidate for drug development is significant due to its biological activity. Ongoing research aims to optimize its structure for improved efficacy and safety profiles in therapeutic applications .

Case Study 1: Anticancer Research

A study published in 2019 highlighted the synthesis of derivatives related to pyrroloquinoxaline compounds and their anticancer activities. The findings indicated that modifications to the core structure could enhance biological activity against specific cancer types .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of various pyrroloquinoxaline derivatives, including this compound. Results showed promising activity against several pathogenic strains .

Summary

This compound is a versatile compound with significant potential across various scientific disciplines. Its applications range from organic synthesis and material science to medicinal chemistry, particularly in anticancer and antimicrobial research. Ongoing studies will likely unveil further insights into its mechanisms of action and broaden its applicability in pharmaceuticals and industrial materials.

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for complex organic synthesisUtilized in various reactions like oxidation and reduction
BiologyAnticancer and antimicrobial agentExhibits potential activity against cancer cell lines and pathogens
IndustryDevelopment of advanced materialsSuitable for use in organic semiconductors

Mechanism of Action

The mechanism of action of (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrroloquinoxaline core distinguishes it from simpler backbones (e.g., propanol or naphthalene in compounds). This fused ring system enhances rigidity and planar aromaticity, favoring intercalation or protein binding.

Substituent Diversity : The tosyl group in the target compound introduces sulfonic acid-derived hydrophobicity, contrasting with the hydroxyl or ether groups in analogs. This difference impacts solubility and bioavailability.

Synthetic Complexity : The target compound’s multi-step synthesis (e.g., imine formation, tosylation) contrasts with the straightforward alkylation or etherification steps used for compounds.

Analytical and Crystallographic Insights

  • Structural Determination : The use of SHELX software (SHELXL) for refining the target compound’s crystal structure ensures high precision in bond-length and angle measurements, critical for validating the (E)-configuration of the imine bond .
  • Impurity Profiling: While focuses on impurities in drospirenone derivatives (e.g., fluoronaphthalene), similar analytical protocols (e.g., HPLC, mass spectrometry) could be adapted for quality control of the target compound’s synthetic intermediates .

Implications of Structural Features

  • Electronic Effects : The thiophene moiety’s electron-rich nature may enhance charge-transfer interactions compared to phenyl or pyridyl analogs.

Biological Activity

(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological properties, and a thiophen-2-ylmethylene group that may enhance its electronic characteristics and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the tosyl group and the thiophen-2-ylmethylene moiety. Strong bases such as sodium hydride and solvents like dimethylformamide (DMF) are often utilized to facilitate these reactions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related quinoxaline derivatives have shown promising results against various tumor cell lines. Specifically, tetrazolo[1,5-a]quinoxaline derivatives demonstrated high inhibitory effects against cancer cells with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Similar quinoxaline derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The dual activity as anticancer and antimicrobial agents suggests a broad therapeutic potential .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The structural characteristics enable binding to these targets, potentially inhibiting their activity or altering their function. This interaction can initiate biochemical cascades leading to therapeutic effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other compounds in the same class.

Compound TypeBiological ActivityNotes
Pyrrolo[2,3-b]quinoxaline DerivativesAnticancer and antimicrobialKnown for diverse biological effects
Thiophene DerivativesAntimicrobialOften used in drug development
Tetrazolo[1,5-a]quinoxalinesStrong anticancer activityHigher efficacy compared to traditional agents

Case Studies and Research Findings

Several studies have explored the biological activity of quinoxaline derivatives:

  • Anticancer Efficacy : Research involving tetrazolo[1,5-a]quinoxalines demonstrated significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Studies : A recent study highlighted the antibacterial efficacy of quinoxaline derivatives against multiple bacterial strains, reinforcing their potential as therapeutic agents .
  • Predictive Modeling : Advanced computational methods have been employed to predict biological targets for similar compounds, suggesting a range of interactions that could be explored in future research .

Q & A

Q. What are the key synthetic routes for (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrroloquinoxaline core via cyclization of substituted quinoxaline precursors under acidic or basic conditions.
  • Step 2 : Introduction of the tosyl group (toluenesulfonyl) using TsCl (tosyl chloride) in the presence of a base like pyridine or DMAP .
  • Step 3 : Schiff base formation between the amine group of the pyrroloquinoxaline and thiophene-2-carbaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid or p-toluenesulfonic acid . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound characterized structurally?

Standard characterization methods include:

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm proton/carbon environments, FT-IR for functional groups (e.g., C=N stretch at ~1600 cm1^{-1}), and mass spectrometry for molecular ion confirmation .
  • Elemental Analysis : To verify purity and elemental composition .
  • Single-crystal X-ray diffraction : Resolves 3D geometry and confirms stereochemistry (e.g., E-configuration of the imine bond) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/methanol favor Schiff base formation .
  • Catalyst Screening : p-Toluenesulfonic acid outperforms acetic acid in accelerating imine bond formation while minimizing side reactions .
  • Temperature Control : Reflux (~80°C) ensures complete reaction, but lower temperatures (40–60°C) reduce decomposition in thermally sensitive steps .
  • Flow Chemistry : Continuous reactors improve scalability and reduce reaction times for multi-step syntheses .

Q. What computational methods are used to predict the compound’s reactivity and bioactivity?

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., VEGFR-2 kinase) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness, permeability, and metabolic stability .

Q. How do structural modifications influence biological activity?

  • Thiophene vs. Other Heterocycles : The thiophene-2-ylmethylene group enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity compared to phenyl or pyridyl analogs .
  • Tosyl Group Role : Increases solubility and stabilizes the molecule via sulfonamide-protein interactions .
  • E/Z Isomerism : The E-configuration is critical for planar alignment with target proteins, as shown in docking studies .

Q. How are data discrepancies in crystallographic and spectroscopic analyses resolved?

  • X-ray vs. NMR : Discrepancies in bond lengths or angles (e.g., imine C=N) arise from solution-phase dynamics (NMR) vs. solid-state rigidity (X-ray). Use temperature-dependent NMR to probe conformational flexibility .
  • Validation Tools : Cross-check experimental IR/NMR data with computed spectra (Gaussian or ORCA) to confirm assignments .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage?

  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of the imine bond .
  • Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the tosyl group .

Q. How is enantiomeric purity assessed if chiral centers are present?

  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Detects optical activity in solution-phase samples .

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